![molecular formula C16H14F2N4O3S B2856018 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034479-74-6](/img/structure/B2856018.png)
3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
“3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is a complex organic compound. It contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The compound also has a sulfonyl group attached to the piperidine ring and a difluorophenyl group attached to the sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazine and piperidine rings, the sulfonyl group, and the difluorophenyl group . The presence of these groups would likely influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazine and piperidine rings, the sulfonyl group, and the difluorophenyl group would likely influence its solubility, stability, and reactivity .Scientific Research Applications
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, serving as core structures for numerous drugs. The presence of the piperidine moiety in 3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suggests potential applications in drug development, particularly due to its structural complexity and the presence of multiple functional groups that can interact with biological targets .
Synthesis of Biologically Active Piperidines
The synthesis of substituted piperidines is a significant area of research due to their widespread pharmacological activities. This compound could be used as a precursor or intermediate in the synthesis of novel piperidine derivatives with potential biological activities .
Cyclization Reactions
Cyclization reactions are crucial in organic chemistry for constructing complex cyclic structures. The piperidine ring in the compound provides an opportunity for developing new methods of cyclization, which can lead to the discovery of new chemical entities .
Multicomponent Reactions (MCRs)
Multicomponent reactions are efficient processes that combine three or more reactants to form a product, where the piperidine structure could act as a key component. This compound could be explored in MCRs to synthesize diverse molecular architectures .
Biological Activity Studies
Given the diverse biological activities of piperidine derivatives, this compound could be studied for its biological effects. It could be part of assays to discover its potential as a therapeutic agent .
Pharmacological Applications
The sulfonyl and pyrazine components of the compound could be of interest in pharmacological studies. These groups are often found in molecules with significant medicinal properties, and their combination with piperidine might lead to new pharmacological discoveries .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities .
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities .
Action Environment
It’s known that the synthesis of piperidine-containing compounds, which this compound is a part of, has been widespread , suggesting that they may be stable under a variety of conditions.
They are involved in a variety of biological activities and are an important synthetic fragment for drug design .
properties
IUPAC Name |
3-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3S/c17-11-6-12(18)8-14(7-11)26(23,24)22-5-1-2-13(10-22)25-16-15(9-19)20-3-4-21-16/h3-4,6-8,13H,1-2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSKCDQXUJNXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,5-Difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile |
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